molecular formula C7H12O3 B1470495 2-(Oxolan-3-yl)propanoic acid CAS No. 1489399-71-4

2-(Oxolan-3-yl)propanoic acid

Cat. No. B1470495
CAS RN: 1489399-71-4
M. Wt: 144.17 g/mol
InChI Key: MILXYGVGBFRIEW-UHFFFAOYSA-N
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Description

2-(Oxolan-3-yl)propanoic acid is a chemical compound with the molecular formula C7H12O3 . It has a molecular weight of 144.17 .


Molecular Structure Analysis

The molecular structure of 2-(Oxolan-3-yl)propanoic acid consists of a propanoic acid group attached to an oxolane ring . The InChI code for this compound is 1S/C7H12O3/c1-5(7(8)9)6-2-3-10-4-6/h5-6H,2-4H2,1H3,(H,8,9) .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-(Oxolan-3-yl)propanoic acid include a predicted density of 1.139±0.06 g/cm3 and a predicted pKa of 4.37±0.10 .

Scientific Research Applications

Chemo-Enzymatic Synthesis

2-(Oxolan-3-yl)propanoic acid derivatives serve as valuable precursors for the synthesis of chiral epoxides, which are crucial in chemical syntheses. For instance, the chemo-enzymatic synthesis from levoglucosenone, a biobased chiral compound, presents a sustainable and safer pathway. This method has been applied to produce ethyl and methyl (S)-3-(oxiran-2-yl)propanoates, showcasing the application of 2-(Oxolan-3-yl)propanoic acid derivatives in synthesizing high-value chemical compounds like the (S)-dairy lactone (Peru et al., 2016).

Suzuki-Miyaura Reaction

The application of 2-(Oxolan-3-yl)propanoic acid derivatives extends to the chemistry of oxolan-2-ones, particularly in the Suzuki-Miyaura reaction. This reaction synthesizes novel oxolan-2-one derivatives, demonstrating the versatility of 2-(Oxolan-3-yl)propanoic acid derivatives in organic synthesis and their potential for creating new chemical entities (Ghochikyan et al., 2019).

Synthesis of N-Substituted 1,3-Oxazinan-2-ones

A one-pot reaction involving 2-(Oxolan-3-yl)propanoic acid derivatives facilitates the efficient synthesis of N-substituted 1,3-oxazinan-2-ones. This synthesis highlights the compound's role in creating chiral products, such as (2S)-2-(2-oxo-1,3-oxazinan-3-yl)propanoic acid, showcasing its significance in producing chiral molecules for various applications (Trifunović et al., 2010).

Hydroarylation of Propynoic Acid Derivatives

2-(Oxolan-3-yl)propanoic acid derivatives are also utilized in the regioselective synthesis of biologically and pharmaceutically important compounds. For example, iron(III)-catalyzed hydroarylation of propynoic acid derivatives with indoles yields 3,3-bis(indol-3-yl)propanoic acids and their esters, highlighting the compound's utility in creating complex molecular structures with potential biological activities (Kutubi & Kitamura, 2011).

Quality Control of Active Pharmaceutical Ingredients

The analytical methods for quality control of promising active pharmaceutical ingredients (APIs) include derivatives of 2-(Oxolan-3-yl)propanoic acid. These methods ensure the quality of APIs derived from 2-(Oxolan-3-yl)propanoic acid, indicating the compound's importance in pharmaceutical development and safety assurance (Zubkov et al., 2016).

properties

IUPAC Name

2-(oxolan-3-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O3/c1-5(7(8)9)6-2-3-10-4-6/h5-6H,2-4H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MILXYGVGBFRIEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCOC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Oxolan-3-yl)propanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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